8-Benzyl 1-tert-butyl 2-oxo-1,8-diazaspiro[4.5]decane-1,8-dicarboxylate
CAS No.: 2007920-00-3
Cat. No.: VC6763804
Molecular Formula: C21H28N2O5
Molecular Weight: 388.464
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2007920-00-3 |
|---|---|
| Molecular Formula | C21H28N2O5 |
| Molecular Weight | 388.464 |
| IUPAC Name | 8-O-benzyl 1-O-tert-butyl 2-oxo-1,8-diazaspiro[4.5]decane-1,8-dicarboxylate |
| Standard InChI | InChI=1S/C21H28N2O5/c1-20(2,3)28-19(26)23-17(24)9-10-21(23)11-13-22(14-12-21)18(25)27-15-16-7-5-4-6-8-16/h4-8H,9-15H2,1-3H3 |
| Standard InChI Key | GNGIBMWWCYZLQY-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1C(=O)CCC12CCN(CC2)C(=O)OCC3=CC=CC=C3 |
Introduction
8-Benzyl 1-tert-butyl 2-oxo-1,8-diazaspiro[4.5]decane-1,8-dicarboxylate is a complex organic compound characterized by its unique spirocyclic structure. This compound belongs to the class of diazaspiro compounds, known for their intricate structures and diverse chemical reactivity. It is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential applications in drug development and material science.
Synthesis Methods
The synthesis of 8-Benzyl 1-tert-butyl 2-oxo-1,8-diazaspiro[4.5]decane-1,8-dicarboxylate typically involves multi-step organic reactions that incorporate diazaspiro frameworks. Common reagents include tert-butyl chloroformate and bases like triethylamine. The use of continuous flow reactors can enhance efficiency in industrial settings.
Applications and Potential Uses
This compound is of interest for its potential applications in drug development and material science. Its spirocyclic structure allows for unique binding interactions that can modulate biochemical pathways, potentially influencing cellular processes like autophagy and apoptosis.
Chemical Transformations and Reactions
8-Benzyl 1-tert-butyl 2-oxo-1,8-diazaspiro[4.5]decane-1,8-dicarboxylate undergoes various chemical transformations, with the choice of reagents and conditions playing a crucial role in determining the yield and purity of the products formed during these reactions.
Comparison with Similar Compounds
Safety and Handling
While specific safety data for 8-Benzyl 1-tert-butyl 2-oxo-1,8-diazaspiro[4.5]decane-1,8-dicarboxylate is not detailed, compounds with similar structures often require careful handling due to potential skin irritation and toxicity. For instance, tert-Butyl 2,8-diazaspiro[4.5]decane-8-carboxylate is noted for causing skin irritation and is harmful if swallowed .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume